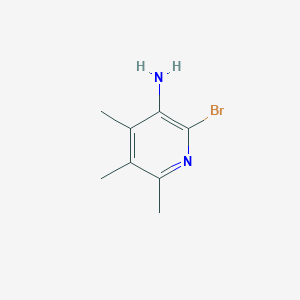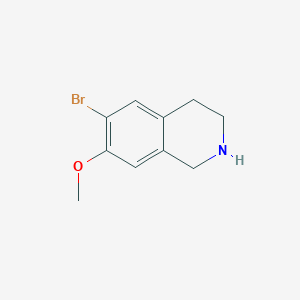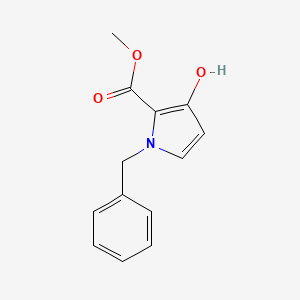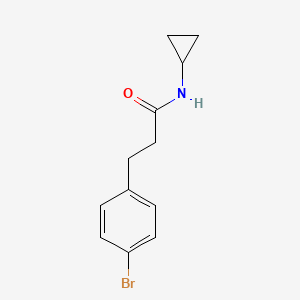![molecular formula C14H17BrClNO B1380894 3-(4-溴苯甲酰)-8-氮杂双环[3.2.1]辛烷盐酸盐 CAS No. 1864063-51-3](/img/structure/B1380894.png)
3-(4-溴苯甲酰)-8-氮杂双环[3.2.1]辛烷盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azabicyclo[3.2.1]octane is a bicyclic structure that is a part of many biologically active natural compounds . The specific compound you mentioned, “3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride”, seems to be a derivative of this structure with a bromobenzoyl group attached.
Chemical Reactions Analysis
The chemical reactions involving azabicyclo[3.2.1]octane derivatives can vary widely, depending on the specific derivative and the conditions of the reaction . The specific chemical reactions for “3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride” are not available in the sources I found.科学研究应用
合成与结构研究
- 桥连氮杂双环化合物的合成:一种使用相关化合物产生的 α-酰胺基自由基的新型 8-氮杂双环[3.2.1]辛烷体系合成方法,包括 3-(4-溴苯甲酰)-8-氮杂双环[3.2.1]辛烷,已经开发出来。这种合成方法涉及自由基易位反应,并为这些复杂结构提供了一条有效的途径 (佐藤等人,1995)。
- 结构和构象研究:已经对 8-氮杂双环[3.2.1]辛烷的衍生物进行了详细的结构和构象研究。这包括 X 射线衍射研究和光谱分析,为这些化合物的分子结构和构象提供了宝贵的见解 (Diez 等人,1991)。
方法学发展
- 合成方法的开发:已经开发出合成氮杂双环[3.2.1]辛烷(包括 3-(4-溴苯甲酰) 变体)的创新方法。这些方法涉及溴化、Suzuki 偶联、还原和脱保护等步骤,导致以中等到高产率形成所需的化合物 (Armstrong 和 Bergmeier,2017)。
在生物碱合成中的应用
- 生物碱合成中的对映选择性构建:8-氮杂双环[3.2.1]辛烷骨架是托烷生物碱家族的核心。研究的重点是以立体选择性方式制备这种结构,突出了其在生物活性化合物合成中的重要性 (Rodríguez 等人,2021)。
晶体学分析
- 晶体结构分析:已经对 8-氮杂双环[3.2.1]辛烷的各种衍生物进行了涉及 X 射线晶体学的研究。这项研究为这些化合物的分子几何结构和分子间相互作用提供了详细的见解,这对了解它们的化学行为和潜在应用至关重要 (Zheng 等人,2004)。
潜在药理应用
- 镇痛和拮抗活性:一些与 3-(4-溴苯甲酰)-8-氮杂双环[3.2.1]辛烷在结构上相关的 1-苯基-6-氮杂双环[3.2.1]辛烷的衍生物已经过镇痛和麻醉拮抗剂活性的测试。这表明类似化合物具有潜在的药理应用 (Takeda 等人,1977)。
生化分析
Biochemical Properties
3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride may interact with proteins involved in signal transduction pathways, influencing cellular responses .
Cellular Effects
The effects of 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of key signaling molecules, leading to changes in downstream gene expression. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation. Furthermore, 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride has been shown to impact cell proliferation and apoptosis, highlighting its potential in therapeutic applications .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that the stability of 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride can be influenced by factors such as temperature, pH, and exposure to light. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or gene expression. At high doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity. These findings highlight the importance of dosage optimization in the application of 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride .
Metabolic Pathways
3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted. Understanding the metabolic pathways of 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride can also affect its accumulation and potential toxicity. Studies have shown that the compound can accumulate in certain tissues, leading to prolonged effects .
Subcellular Localization
The subcellular localization of 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride provides insights into its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl-(4-bromophenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO.ClH/c15-11-3-1-9(2-4-11)14(17)10-7-12-5-6-13(8-10)16-12;/h1-4,10,12-13,16H,5-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHZGALIPGAVQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)C3=CC=C(C=C3)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Azaspiro[4.4]nonane-1,6-dione](/img/structure/B1380815.png)

![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)
![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)



![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)


